molecular formula C31H49N3S B12339908 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea

1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea

Cat. No.: B12339908
M. Wt: 495.8 g/mol
InChI Key: QPGCMAOXBNQIEY-CDIQSSHESA-N
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Description

1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea is a complex organic compound. Its structure includes a phenanthrene core, a cyclohexyl group, and a thiourea moiety. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the phenanthrene core, the introduction of the isopropyl and methyl groups, and the attachment of the cyclohexyl and thiourea moieties. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenanthrene core or the cyclohexyl group.

    Reduction: Reduction reactions could target the thiourea moiety or other functional groups.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with proteins or other biomolecules.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials, catalysts, or other functional products.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)urea
  • 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)amine

Uniqueness

The presence of the thiourea moiety might confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

Properties

Molecular Formula

C31H49N3S

Molecular Weight

495.8 g/mol

IUPAC Name

1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]thiourea

InChI

InChI=1S/C31H49N3S/c1-22(2)23-12-14-25-24(20-23)13-15-28-30(3,16-9-17-31(25,28)4)21-32-29(35)33-26-10-5-6-11-27(26)34-18-7-8-19-34/h12,14,20,22,26-28H,5-11,13,15-19,21H2,1-4H3,(H2,32,33,35)/t26-,27-,28+,30+,31-/m1/s1

InChI Key

QPGCMAOXBNQIEY-CDIQSSHESA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNC(=S)N[C@@H]4CCCC[C@H]4N5CCCC5)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNC(=S)NC4CCCCC4N5CCCC5)C

Origin of Product

United States

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